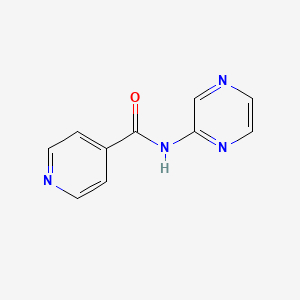![molecular formula C11H8O4 B6257956 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid CAS No. 1357155-90-8](/img/new.no-structure.jpg)
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is a type of carboxylic acid used in organic synthesis and research. It is a versatile reagent that can be used in a variety of applications, including the synthesis of other organic molecules and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of 4-methoxycarbonylphenylacetylene: 4-methoxycarbonylbenzaldehyde is reacted with propargyl bromide in the presence of sodium hydroxide to form 4-methoxycarbonylphenylacetylene.
Synthesis of 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol: 4-methoxycarbonylphenylacetylene is reacted with sodium hydride in the presence of acetic anhydride to form 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol.
Synthesis of 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid: 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol is oxidized with sulfuric acid to form this compound.
Industrial Production Methods
The industrial production methods for this compound typically involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as recrystallization and drying over sodium sulfate.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuric acid and other strong acids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can produce alcohols or other derivatives.
Aplicaciones Científicas De Investigación
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid has been used in a variety of scientific research studies, including:
Synthesis of New Organic Molecules: It is used in the synthesis of polymers and other compounds.
Enzyme Inhibition Studies: The compound has been used to study enzyme inhibition.
Drug Metabolism and Transport: It is used in the study of drug metabolism and transport.
Cell Signaling Pathways: The compound is used in the study of cell signaling pathways and the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is not fully understood. it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition can affect various biochemical and physiological processes, including drug metabolism and cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid: This compound has a similar structure but differs in the position of the double bond.
3-(4-Methoxyphenyl)propiolic acid: This compound is similar but lacks the methoxycarbonyl group.
Uniqueness
3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications in scientific research. Its ability to inhibit certain enzymes and its versatility in organic synthesis make it a valuable compound in various fields.
Propiedades
Número CAS |
1357155-90-8 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)
